molecular formula C14H22N2O2S B1316230 N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide CAS No. 255850-29-4

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide

Cat. No.: B1316230
CAS No.: 255850-29-4
M. Wt: 282.4 g/mol
InChI Key: OIFVMBSLDKKLIY-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide (CAS: 255850-29-4) is a thiophene-based dicarboxamide derivative characterized by a central thiophene ring substituted with two carboxamide groups, each bearing ethyl substituents on the nitrogen atoms. This compound is commercially available as a specialty chemical for research applications, including materials science and organic synthesis . Its structure combines the aromatic thiophene core with bulky tetraethyl substituents, which influence its solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVMBSLDKKLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, enabling it to interact with different biological and chemical systems .

Comparison with Similar Compounds

N,N′-Bis(2-aminophenyl)-3,4-diphenylthiophene-2,5-dicarboxamide

  • Structure: Features aromatic amine substituents (2-aminophenyl and phenyl groups) on the thiophene core.
  • Key Properties :
    • Forms intramolecular N–H···O hydrogen bonds, creating seven-membered rings and twisted molecular conformations .
    • Crystal packing involves inversion dimers linked via N–H···N and N–H···O hydrogen bonds, leading to layered supramolecular architectures .
  • Applications: Studied for its non-planar conformation and hydrogen-bonding motifs, relevant to crystal engineering .

Comparison : Unlike the tetraethyl derivative, this compound’s amine groups enable strong hydrogen bonding, enhancing crystallinity and supramolecular assembly. The tetraethyl variant’s lipophilic ethyl groups likely reduce hydrogen-bonding capacity, favoring solubility in organic solvents .

Macrocyclic Thiophene-2,5-dicarboxamide Derivatives

  • Structure : Incorporates thiophene-2,5-dicarboxamide into macrocycles (e.g., fused with furan units) .
  • Key Properties: Exhibits anion-binding capabilities due to preorganized cavities. Synthesized via template methods using HCl to direct macrocyclization . However, its simpler structure offers advantages in synthetic accessibility .

Furan-2,5-dicarboxamide Derivatives

N,N-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

  • Structure : Furan core with furfurylmethyl substituents .
  • Key Properties: Synthesized via microwave-assisted reactions with DMT/NMM/TsO− catalysts . Enhanced rigidity due to furan’s oxygen atom, which increases aromaticity compared to thiophene. However, furan derivatives may exhibit higher thermal stability due to stronger C–O bonds .

Pyrazine-2,5-dicarboxamide Derivatives

N,N′-Diphenylpyrazine-2,5-dicarboxamide

  • Structure : Pyrazine core with phenyl substituents .
  • Key Properties :
    • Planar conformation with inversion symmetry in crystals.
    • Forms 3D supramolecular networks via N–H···O hydrogen bonds .

      Comparison : Pyrazine’s nitrogen atoms enable stronger hydrogen bonding compared to thiophene’s sulfur. The tetraethyl derivative’s ethyl groups disrupt planarity, reducing π-π stacking but increasing solubility .

Pyridine-3,5-dicarboxamide Derivatives

N,N′-Di(pyridin-4-yl)pyridine-3,5-dicarboxamide (PDA-N4)

  • Structure : Pyridine core with pyridyl substituents .
  • Key Properties :
    • Forms supramolecular gels in mixed solvents (e.g., DMSO/water) .
    • Exhibits pH- and thermo-reversible gelation, useful for drug delivery systems .

      Comparison : The tetraethyl thiophene derivative lacks pyridine’s hydrogen-bonding pyridyl groups, limiting its gelation properties. However, thiophene’s sulfur may enhance electronic conductivity in materials applications .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Key Properties/Applications References
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide Thiophene Ethyl groups Lipophilic, organic-soluble, research reagent
N,N′-Bis(2-aminophenyl)-3,4-diphenylthiophene-2,5-dicarboxamide Thiophene 2-Aminophenyl, phenyl Strong H-bonding, layered crystals
N,N-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide Furan Furfurylmethyl Microwave synthesis, rigid structure
N,N′-Diphenylpyrazine-2,5-dicarboxamide Pyrazine Phenyl Planar, 3D supramolecular networks
PDA-N4 Pyridine Pyridin-4-yl pH-responsive gels, drug delivery

Research Findings and Implications

  • Substituent Effects: Ethyl groups in the target compound reduce intermolecular hydrogen bonding compared to amine- or pyridyl-substituted analogs, favoring solubility in nonpolar solvents .
  • Supramolecular Behavior : Amine-substituted thiophene dicarboxamides form intricate hydrogen-bonded networks, while tetraethyl derivatives may rely on van der Waals interactions for crystal packing .

Biological Activity

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide (TETDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects of TETDA, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure

TETDA is characterized by the presence of a thiophene ring and two carboxamide groups, which contribute to its biological activity. The structural formula can be represented as follows:

C12H18N2O2S\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

TETDA has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Studies have shown that TETDA exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The cytotoxic effects of TETDA have been investigated in several cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:

Cell Line IC50 (µg/mL)
MDA-MB-231 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

TETDA demonstrated potent anticancer activity, particularly against breast cancer cells. Flow cytometry analyses indicated that TETDA induces apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase.

The biological activity of TETDA can be attributed to its ability to interact with cellular targets:

  • Antimicrobial Mechanism : TETDA may interfere with bacterial DNA replication or protein synthesis, leading to cell death.
  • Anticancer Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, TETDA was tested against clinical isolates of Staphylococcus aureus. Results indicated that TETDA was more effective than traditional antibiotics at equivalent concentrations. This study highlights the potential for TETDA as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Anticancer Properties

A study published in the Journal of Cancer Research evaluated the effect of TETDA on various cancer cell lines. The results showed that TETDA significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells. The study concluded that TETDA could serve as a promising lead compound for developing new anticancer therapies.

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